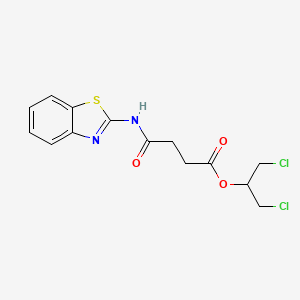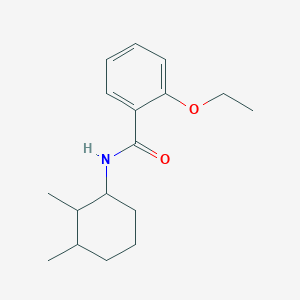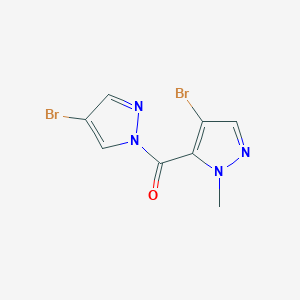
1,3-Dichloropropan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a complex organic compound that features a benzothiazole ring, a chloromethyl group, and an oxobutanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the intermediate with 2-chloro-1-(chloromethyl)ethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxobutanoate ester, potentially converting it to an alcohol.
Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors associated with diseases.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Organic Synthesis: The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the construction of complex molecular architectures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(chloromethyl)ethyl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents, leading to different reactivity and applications.
Chloromethyl Esters: Compounds such as chloromethyl acetate and chloromethyl benzoate are simpler esters that lack the benzothiazole ring, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C14H14Cl2N2O3S |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
1,3-dichloropropan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate |
InChI |
InChI=1S/C14H14Cl2N2O3S/c15-7-9(8-16)21-13(20)6-5-12(19)18-14-17-10-3-1-2-4-11(10)22-14/h1-4,9H,5-8H2,(H,17,18,19) |
Clé InChI |
VAJROKYUALHVRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10955731.png)
![4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10955736.png)
![1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10955738.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955749.png)

![5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955764.png)

![Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10955767.png)
![N-(2-chlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955783.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955792.png)
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955796.png)
methanone](/img/structure/B10955819.png)
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10955828.png)
